molecular formula C11H9ClN2O B8369211 2-Chloro-3-(pyridin-4-ylmethoxy)pyridine

2-Chloro-3-(pyridin-4-ylmethoxy)pyridine

Cat. No.: B8369211
M. Wt: 220.65 g/mol
InChI Key: IMXDCXIRGSRVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(pyridin-4-ylmethoxy)pyridine is a heterocyclic compound featuring a pyridine backbone substituted with a chlorine atom at position 2 and a pyridin-4-ylmethoxy group at position 2. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Synthetic routes often involve multi-step protocols, such as the reaction of halogenated pyridine precursors with 4-(bromomethyl)pyridine under basic conditions (e.g., K₂CO₃), followed by cyclization or functionalization steps . The compound’s molecular weight ranges between 265–525 g/mol depending on substituents, with characteristic IR absorptions for C-Cl (708–718 cm⁻¹) and C-O-C (1015–1252 cm⁻¹) bonds, as well as ¹H NMR signals for aromatic protons (δ 7.18–7.79 ppm) .

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

2-chloro-3-(pyridin-4-ylmethoxy)pyridine

InChI

InChI=1S/C11H9ClN2O/c12-11-10(2-1-5-14-11)15-8-9-3-6-13-7-4-9/h1-7H,8H2

InChI Key

IMXDCXIRGSRVPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)OCC2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Functional Group Diversity : The trifluoromethyl group in 2-chloro-3-(trifluoromethyl)pyridine introduces strong electron-withdrawing effects, enhancing metabolic stability in agrochemical applications . The oxadiazole-containing analogue () adds a heterocyclic ring, which may improve binding affinity in drug targets .

Table 2: Antimicrobial Activity of Selected Pyridine Derivatives

Compound Microbial Inhibition (%) * Key Substituents Reference
2-Chloro-3-(pyridin-4-ylmethoxy)pyridine derivatives 67–81% (E. coli, S. aureus) Chloro, pyridylmethoxy, nitro
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives 72–85% (C. albicans) Chloro, substituted phenyl, amino
3-(Piperidin-4-ylmethoxy)pyridine analogues IC₅₀: 0.5–2.0 µM (LSD1 enzyme) Piperidine, methoxy

Key Findings :

  • Antimicrobial Efficacy : Derivatives of this compound exhibit moderate to high antimicrobial activity (67–85%), with nitro-substituted variants showing enhanced potency against Gram-positive bacteria .
  • Enzyme Inhibition : Compounds with bulkier substituents (e.g., piperidin-4-ylmethoxy) demonstrate superior enzyme inhibitory activity, highlighting the role of steric bulk in target engagement .

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